molecular formula C6H16BrNO2S2 B013931 Mtset CAS No. 91774-25-3

Mtset

Cat. No. B013931
CAS RN: 91774-25-3
M. Wt: 278.2 g/mol
InChI Key: DZWJBKUVHJSHAR-UHFFFAOYSA-M
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Description

The synthesis, analysis, and characterization of chemical compounds involve a comprehensive understanding of their molecular structures, chemical reactions, and both physical and chemical properties. These aspects are crucial for designing molecules with specific functions and applications in various fields, including materials science, pharmacology, and environmental science.

Synthesis Analysis

The synthesis of complex molecules often requires robust organic reactions that enable the construction of novel chemical entities from simpler starting materials. Hartenfeller et al. (2011) discuss a collection of organic synthesis reactions that are essential for in silico molecule design, emphasizing reactions that foster the assembly of novel ring systems and innovative chemotypes (Hartenfeller et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds is pivotal in determining their reactivity, stability, and overall chemical behavior. Advanced computational models and datasets like QM7-X provide comprehensive physicochemical properties for a vast number of molecules, facilitating the exploration of chemical compound space and the design of molecules with targeted properties (Hoja et al., 2021).

Chemical Reactions and Properties

Understanding the reactivity and chemical properties of compounds is essential for predicting their behavior in various conditions. Studies on reaction prediction and synthesis design, such as those by Lee et al. (2019), highlight the use of machine learning models like Molecular Transformer to accurately predict reactions and synthesize complex molecules (Lee et al., 2019).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, melting point, and vapor pressure, are crucial for their practical application and handling. The synthesis and characterization of new materials often involve tailoring these properties to meet specific requirements, as discussed in the work on reticular synthesis by Yaghi et al. (2003), which has led to materials with predetermined structures and exceptional gas storage capacities (Yaghi et al., 2003).

Chemical Properties Analysis

The chemical properties analysis involves understanding the reactivity patterns, stability under various conditions, and compatibility with other substances. Studies like those by Whitesides et al. (1995) on noncovalent synthesis emphasize the role of physical-organic chemistry in creating aggregates with specific functions, showcasing the diverse strategies in modern organic synthesis (Whitesides et al., 1995).

Scientific Research Applications

  • Cyclic Nucleotide–Gated Channels : MTSET is used to study the accessibility of cysteines in cyclic nucleotide-gated channels, revealing the topology of the channel pore (Becchetti, Gamel, & Torre, 1999).

  • Genetic Analysis : MtSet, a variant of MTSET, enables genome-wide association testing between genetic variants and multiple traits, improving statistical power for detecting polygenic interactions (Casale, 2016).

  • Modifying Acetylcholine-binding Protein : MTSET+ modifies acetylcholine-binding protein (AChBP) to produce unresponsive receptors, while MMTS, another variant, enhances acetylcholine-gated currents (Brams et al., 2010).

  • Genetic Analysis of Large Cohorts : MtSet combines set tests with multi-trait modeling for genetic analysis of large cohorts and multiple traits, considering population structure and relatedness (Casale, Rakitsch, Lippert, & Stegle, 2015).

  • Forensic mtDNA Analysis : The SWGDAM mtDNA dataset uses MTSET for identifying missing persons and inferring the rarity of mtDNA profiles (Allard et al., 2002).

  • Ion Channel Blocking : MTSET interacts with cysteine groups in ion channels, leading to their irreversible blocking using functionalized single-walled carbon nanotubes (Chhowalla et al., 2005).

  • Mechanosensitive Channel Activities : MTSET-induced functional modifications to mechanosensitive channels provide insights into the pore domain's structural transitions from closed to open states (Bartlett, Li, & Blount, 2006).

  • Scientific Computing : MTCProv, a provenance query framework, captures computational task details in many-task scientific computing, enhancing data processing and analysis (Gadelha, Wilde, Mattoso, & Foster, 2012).

Safety And Hazards

For detailed safety and hazards information, please refer to the safety data sheet provided by the manufacturer .

Future Directions

MTSET is used in the field of genetic analysis, particularly in the analysis of correlated traits . It is part of a mixed-model approach called mtSet, which is computationally efficient and enables genetic analysis of large cohorts and multiple traits . The future directions of MTSET could involve further development and refinement of these genetic analysis techniques.

Relevant Papers

There are several relevant papers on MTSET. One paper discusses the use of MTSET in the field of genetic analysis . Another paper discusses the use of MTSET in the study of binding sites of ligand-gated ion channels . A third paper discusses the use of MTSET in the study of membrane protein mediated bilayer communication .

properties

IUPAC Name

trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJBKUVHJSHAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935217
Record name 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mtset

CAS RN

155450-08-1
Record name (2-(Trimethylammonium)ethyl)methanethiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,790
Citations
ME O'Leary, M Chahine - Frontiers in Pharmacology, 2015 - frontiersin.org
… These findings suggested a link between the MTSET inhibition and fast inactivation. This … the MTSET inhibition of the V1763C and Y1767C mutants. The data indicate that the MTSET-…
Number of citations: 5 www.frontiersin.org
I Bruhova, BS Zhorov - Biophysical Journal, 2009 - cell.com
… and hence reaction with MTSET. We further created CaV2.1 models with MTSET-substitutions … The ammonium group of MTSET in positions 2i18 and 4i18 occludes the inner pore, while …
Number of citations: 1 www.cell.com
C Gonzalez, HP Koch, BM Drum… - Nature structural & …, 2010 - nature.com
… Closed-state modification was tested by applying 100 μM MTSET at −60 mV for 10 s, … open-state MTSET application. Open-state modification was tested by applying 100 μM MTSET …
Number of citations: 125 0-www-nature-com.brum.beds.ac.uk
R Stoop, S Thomas, F Rassendren, E Kawashima… - Molecular …, 1999 - ASPET
… MTSET, we coinjected different mixtures of wild-type and mutant-encoding mRNAs. We found that the inhibition by MTSET … in an inhibition by MTSET that also depended linearly on the …
Number of citations: 164 molpharm.aspetjournals.org
M Chhowalla, HE Unalan, Y Wang, Z Iqbal… - …, 2005 - iopscience.iop.org
… MTSET and SWNTs. Attempts to further characterize SWNT functionalization with MTSET are hindered by the fact that MTSET … , the mechanism for MTSET attachment to SWNTs shown …
LK Henry, EM Adkins, Q Han, RD Blakely - Journal of Biological Chemistry, 2003 - ASBMB
… Notably, cocaine also protected MTSET inactivation of G100C and N101C, although MTS … by MTSET at I93C and Y95C, whereas cocaine significantly enhanced MTSET sensitivity at …
Number of citations: 123 www.jbc.org
T Tsunenari, H Sun, J Williams, H Cahill… - Journal of Biological …, 2003 - ASBMB
… (MTSET) of a series of … for MTSET inhibition of whole-cell current. Cysteines introduced between positions 78–99 and 223–226 are also accessible to external MTSET, with MTSET …
Number of citations: 261 www.jbc.org
D Fedida, Z Es-Salah-Lamoureux, Y Dou… - Heart …, 2012 - heartrhythmjournal.com
Background The human ether-a-go-go related gene protein (hERG) K + channel (Kv11.1) plays a major role in cardiac action potential repolarization, and defects in its function/…
Number of citations: 1 www.heartrhythmjournal.com
CJ Loland, C Grånäs, JA Javitch… - Journal of Biological …, 2004 - ASBMB
… transmembrane segment 3 of the MTSET-insensitive “E2C” … , MTSET did not inhibit uptake mediated by E2C I159C. Furthermore, no inhibition was observed upon treatment with MTSET …
Number of citations: 121 www.jbc.org
S Sheng, J Li, KA McNulty, T Kieber-Emmons… - Journal of Biological …, 2001 - ASBMB
… The activation of αS580Cβγ mENaC by MTSET was … MTSEA, MTSET, and Cd 2+ , whereas several other mutant channels were partially blocked by MTSEA or Cd 2+ but not by MTSET. …
Number of citations: 79 www.jbc.org

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